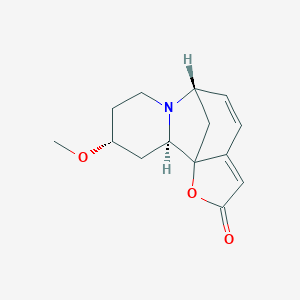

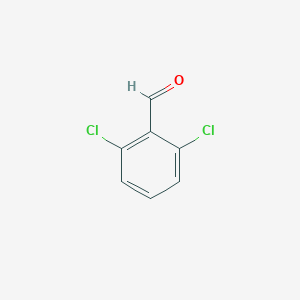

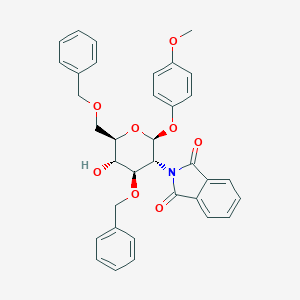

![molecular formula C17H19ClN2OS B137704 N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N'-ethylthiourea CAS No. 21740-97-6](/img/structure/B137704.png)

N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N'-ethylthiourea

Descripción general

Descripción

The compound of interest, N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N'-ethylthiourea, is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs and functionalities. For instance, paper describes a compound that is a potent and selective antagonist of the NR1A/2B NMDA receptor subtype, which shares a phenethylamine core with the compound of interest. Paper details the synthesis and structural analysis of a pyrazole derivative with a chlorophenyl group, which is a common structural feature in many bioactive compounds. Lastly, paper discusses the synthesis and biological activity of urea derivatives containing a chlorophenoxyethyl group, indicating the relevance of chlorinated aromatic systems in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. In paper , a series of N-(2-phenethyl)cinnamides were synthesized, which implies the use of amide coupling reactions, possibly starting from cinnamic acid derivatives and phenethylamines. Paper describes the synthesis of a pyrazole derivative through the reaction of an ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate with phenylhydrazine, indicating a condensation reaction that forms the pyrazole ring. Paper reports the synthesis of urea derivatives by reacting acylazides with an amino-thiadiazole, suggesting a nucleophilic substitution reaction. These methods could provide insights into potential synthetic routes for the compound of interest.

Molecular Structure Analysis

The molecular structures of related compounds are characterized using various analytical techniques. In paper , the pyrazole derivative's structure was confirmed by single crystal X-ray diffraction, which also revealed intramolecular hydrogen bonds contributing to structural stability and π-π interactions. The Hirshfeld surface analysis provided information on the nature of molecular interactions. These techniques could be applied to determine the molecular structure of N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N'-ethylthiourea and to understand its three-dimensional conformation and intermolecular interactions.

Chemical Reactions Analysis

The compounds discussed in the papers undergo specific chemical reactions that are key to their biological activity. For example, the antagonism at NMDA receptor subtypes reported in paper suggests that the compound might interact with the receptor through specific binding interactions, which could involve hydrogen bonding or ionic interactions. The antimicrobial activity of the pyrazole derivative in paper implies that it might interact with bacterial enzymes or cell walls. The plant growth regulatory activity of the urea derivatives in paper suggests that these compounds could interfere with plant hormone signaling pathways. These reactions provide a context for understanding how the compound of interest might react in biological systems.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N'-ethylthiourea are not directly reported, the properties of similar compounds can offer some insights. The crystalline nature of the compound in paper suggests that the compound of interest might also crystallize in a specific system, which could affect its solubility and stability. The presence of chloro and ethyl groups in the compounds discussed in papers and indicates that these functionalities could impart lipophilicity, which is important for membrane permeability and bioavailability. These properties are crucial for the development of pharmaceutical agents and could be relevant for the compound of interest as well.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Research into related compounds often involves their synthesis and structural elucidation, which is critical for understanding their potential applications. For example, studies on new compounds derived from Aquilaria sinensis and their structural analysis through spectroscopic methods like NMR highlight the importance of these techniques in identifying and understanding new chemical entities (Gao et al., 2012).

Antimicrobial Properties

- Some related compounds have been investigated for their antimicrobial properties. Research on acylthiourea derivatives, for instance, shows that they can be active against various bacterial and fungal strains at low concentrations, indicating potential applications in developing new antimicrobial agents (Limban et al., 2011).

Corrosion Inhibition

- Thiourea derivatives, including phenylthiourea compounds, have been studied for their corrosion inhibitory effects on metals in alkaline mediums. Such research suggests potential applications in materials science, particularly in corrosion control and protection of metals (Vasanthi et al., 2008).

Photochromic Behavior and Magnetic Properties

- Studies on bisthienylethene compounds with N,O-donor binding sites have demonstrated multifunctional properties, including photochromic behavior and slow magnetic relaxation. These findings open avenues for research into materials with potential applications in information storage, sensors, and molecular switches (Cao et al., 2015).

Nonlinear Optical Properties

- Research into chalcone derivative compounds and their nonlinear optical absorption indicates potential applications in optical device technologies, such as optical limiters. This area of research is critical for the development of materials with specific optical properties for use in lasers and photonic devices (Rahulan et al., 2014).

Propiedades

IUPAC Name |

1-[4-chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-3-ethylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2OS/c1-3-19-16(22)20-15-10-9-13(18)11-14(15)17(2,21)12-7-5-4-6-8-12/h4-11,21H,3H2,1-2H3,(H2,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQXUHVOOSIWTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NC1=C(C=C(C=C1)Cl)C(C)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30578585 | |

| Record name | N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N'-ethylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N'-ethylthiourea | |

CAS RN |

21740-97-6 | |

| Record name | N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N′-ethylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21740-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N'-ethylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

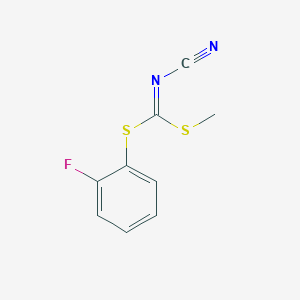

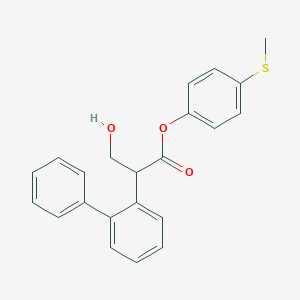

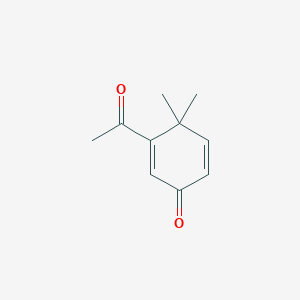

![Dimethyl [(3-methoxyphenyl)methyl]phosphonate](/img/structure/B137630.png)

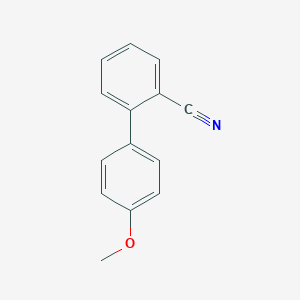

![4-Imidazolidinone, 2,2-dimethyl-3-[(1-methylethylidene)amino]-](/img/structure/B137653.png)